molecular formula C12H18N2O5 B3384353 Diethyl (acetylamino)(2-cyanoethyl)malonate CAS No. 5440-42-6

Diethyl (acetylamino)(2-cyanoethyl)malonate

Cat. No.: B3384353
CAS No.: 5440-42-6
M. Wt: 270.28 g/mol
InChI Key: UGFIJCPHRLZQDK-UHFFFAOYSA-N
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Description

Diethyl (acetylamino)(2-cyanoethyl)malonate is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure and properties make it valuable in medicinal chemistry, organic synthesis, and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (acetylamino)(2-cyanoethyl)malonate typically involves the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction conditions often include the use of ethyl acetate as a solvent, although this can lead to complications due to hydrolysis under alkaline conditions .

Industrial Production Methods

For industrial-scale production, a continuous reactor system is employed. Diethyl malonate and an alkaline catalyst are introduced into the reactor, followed by the addition of acrylonitrile to carry out the cyanoethylation reaction. The product, 2-cyanoethyl diethyl malonate, is then separated and purified through distillation processes .

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(2-cyanoethyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Condensation Reactions: The compound can undergo condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Condensation: Reagents such as amines and catalysts like dicyclohexylcarbodiimide (DCC) are used.

Major Products

    Substitution: Substituted malonates and cyanoethyl derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

    Condensation: Amides and other nitrogen-containing compounds.

Scientific Research Applications

Diethyl (acetylamino)(2-cyanoethyl)malonate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds and intermediates.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Drug Discovery: Its unique structure makes it valuable in the development of new drugs and therapeutic agents.

    Coordination Polymers: It is used in the synthesis of coordination polymers, which have applications in materials science.

Mechanism of Action

The mechanism of action of Diethyl (acetylamino)(2-cyanoethyl)malonate involves its ability to participate in various chemical reactions due to its functional groups. The cyano group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further react with other compounds .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Ethyl cyanoacetate: Contains a cyano group and an ester group, used in similar nucleophilic substitution reactions.

Uniqueness

Diethyl (acetylamino)(2-cyanoethyl)malonate is unique due to the presence of both acetylamino and cyanoethyl groups, which provide additional reactivity and versatility in chemical synthesis compared to simpler malonate esters.

Properties

IUPAC Name

diethyl 2-acetamido-2-(2-cyanoethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-4-18-10(16)12(7-6-8-13,14-9(3)15)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFIJCPHRLZQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281109
Record name Diethyl acetamido(2-cyanoethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-42-6
Record name NSC20163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetamido(2-cyanoethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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